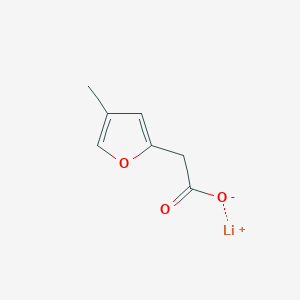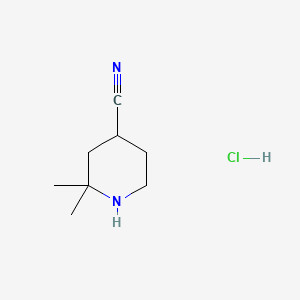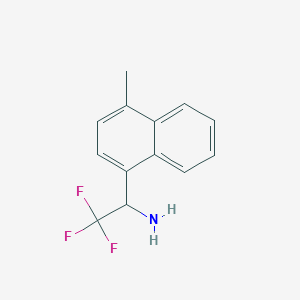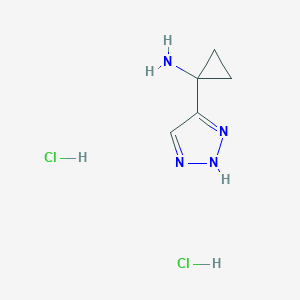
1-(1H-1,2,3-Triazol-5-yl)cyclopropanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
The synthesis of 1-(1H-1,2,3-triazol-5-yl)cyclopropan-1-amine dihydrochloride typically involves “click” chemistry, a modular approach that allows for the efficient and rapid assembly of molecular building blocks. One common synthetic route involves the cycloaddition reaction between azides and alkynes in the presence of a copper catalyst . The reaction conditions often include aqueous media and mild temperatures, making the process environmentally friendly and cost-effective . Industrial production methods may scale up this process, ensuring high yields and purity through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole ring can be functionalized with different substituents.
Cycloaddition: The triazole moiety can participate in cycloaddition reactions, forming complex structures with potential biological activity.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized triazole derivatives with enhanced properties.
Scientific Research Applications
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3-triazol-5-yl)cyclopropan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, as a carbonic anhydrase-II inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes that depend on this enzyme . The triazole ring’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity.
Comparison with Similar Compounds
1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine dihydrochloride can be compared with other triazole derivatives, such as:
1-(1H-1,2,4-Triazol-3-yl)methylcyclopropan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1,4,5-Trisubstituted 1,2,3-triazoles: These compounds have additional substituents on the triazole ring, which can alter their chemical and biological properties.
Properties
Molecular Formula |
C5H10Cl2N4 |
|---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
1-(2H-triazol-4-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-5(1-2-5)4-3-7-9-8-4;;/h3H,1-2,6H2,(H,7,8,9);2*1H |
InChI Key |
WXYBDRWYEVTQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NNN=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


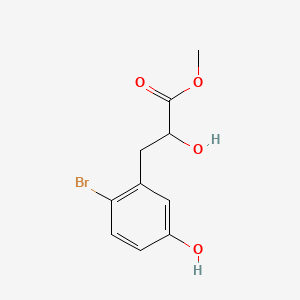
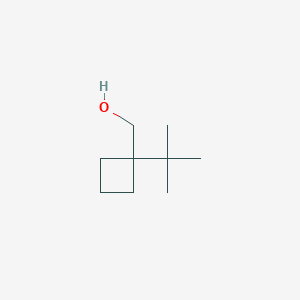
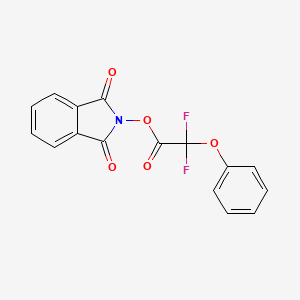
![3-Butylspiro[3.3]heptan-1-one](/img/structure/B13583975.png)
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)
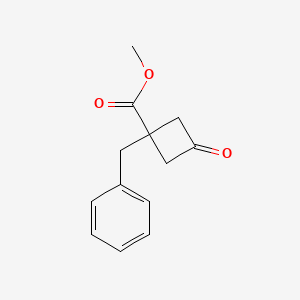
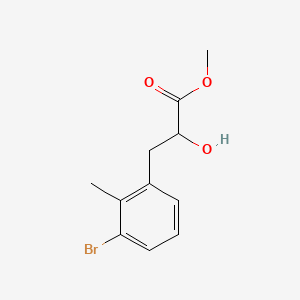
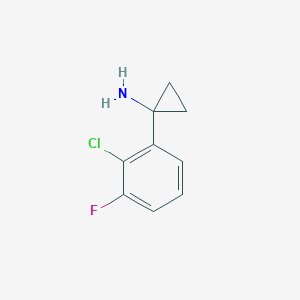
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)
